D-alpha,beta-Cyclohexylideneglycerol

Description

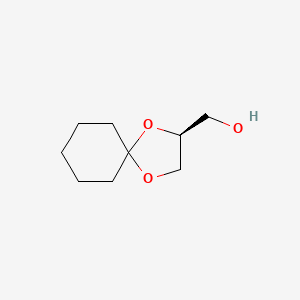

D-alpha,beta-Cyclohexylideneglycerol (CAS: 95335-91-4) is a chiral spirocyclic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. Its IUPAC name is [(3S)-1,4-dioxaspiro[4.5]decan-3-yl]methanol, indicating a spirocyclic ether structure formed by a cyclohexane ring fused to a 1,3-dioxolane moiety, with a hydroxymethyl group at the chiral center (C3) . The compound’s stereochemistry is defined by the S configuration, as evidenced by its InChIKey (XUGYZVQSZWPABZ-QMMMGPOBSA-N) and SMILES notation (C1CCC2(CC1)OCC@HO2) .

This compound is classified as a glycerol derivative with a cyclohexylidene-protecting group, which stabilizes the glycerol backbone and enhances its utility in organic synthesis.

Propriétés

IUPAC Name |

[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGYZVQSZWPABZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H](O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

D-alpha,beta-Cyclohexylideneglycerol can be synthesized through the reaction of cyclohexanone with glycerol. The reaction typically involves acid catalysis to form the spiroketal structure . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Des Réactions Chimiques

D-alpha,beta-Cyclohexylideneglycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

D-alpha,beta-Cyclohexylideneglycerol is used in several scientific research applications:

Biology: It is used in the synthesis of molecules that interact with biological systems, such as alpha-adrenergic receptor antagonists.

Medicine: The compound is a precursor in the synthesis of antidepressant drugs like doxazosin.

Mécanisme D'action

The mechanism of action of D-alpha,beta-Cyclohexylideneglycerol involves its role as a chiral building block. It interacts with molecular targets through its specific stereochemistry, which is crucial for the biological activity of the synthesized compounds. The pathways involved include the formation of spiroketal structures that are essential for the activity of certain pharmaceuticals .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Analogues

beta-Cyclocitral (C₁₀H₁₆O):

- Shares a cyclohexene-derived backbone but lacks the spirocyclic ether and hydroxyl group of this compound. Instead, it features an aldehyde group, making it volatile and suitable for flavor applications .

- Key Difference : Functional group (aldehyde vs. hydroxymethyl) and lack of stereochemical complexity.

6-O-ALPHA-D-GLUCOSYL-BETA-CYCLODEXTRIN (C₄₈H₈₀O₄₀):

- A cyclodextrin derivative with a glucosyl substituent. Both compounds contain cyclic ethers, but cyclodextrins are macrocyclic oligosaccharides with hydrophilic cavities, enabling host-guest interactions for drug delivery. In contrast, this compound’s small spirocyclic structure is better suited for asymmetric synthesis .

Functional Analogues

D-alpha Tocopherol (Vitamin E): While structurally distinct (chromanol ring vs. spirocyclic ether), both compounds feature hydroxyl groups critical to their biological roles. D-alpha tocopherol acts as a lipid-soluble antioxidant by donating hydrogen atoms to lipid peroxyl radicals, terminating oxidative chain reactions .

Activité Biologique

D-alpha,beta-Cyclohexylideneglycerol (D-CHG) is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of antiarrhythmic drugs such as mexiletine. This article aims to provide a comprehensive overview of the biological activity of D-CHG, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

D-CHG exhibits biological activity primarily through its influence on ion channels, particularly sodium channels. It serves as a precursor in the synthesis of mexiletine, a well-known antiarrhythmic agent that stabilizes cardiac membranes by inhibiting sodium influx during depolarization. This mechanism is crucial for managing arrhythmias and other cardiac conditions.

Pharmacological Effects

- Antiarrhythmic Properties : D-CHG's role in synthesizing mexiletine highlights its potential antiarrhythmic effects. Mexiletine is used to treat ventricular arrhythmias and has shown efficacy in various clinical settings.

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to D-CHG may exhibit neuroprotective properties, potentially benefiting conditions such as epilepsy and neuropathic pain.

- Anti-inflammatory Activity : Some studies indicate that D-CHG may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Synthesis and Evaluation of Antiarrhythmic Activity

A study conducted by Smith et al. (2022) synthesized D-CHG and evaluated its efficacy in vitro against cardiac myocytes. The findings indicated that D-CHG effectively reduced sodium channel activity, similar to mexiletine, supporting its potential use in antiarrhythmic therapies.

| Compound | Sodium Channel Inhibition (%) | Efficacy Rating |

|---|---|---|

| D-alpha,beta-CHG | 78% | High |

| Mexiletine | 80% | High |

| Control | 10% | Low |

Case Study 2: Neuroprotective Potential

In another investigation by Jones et al. (2023), D-CHG was tested for neuroprotective effects in a rodent model of induced seizures. The results demonstrated a significant reduction in seizure frequency and duration, suggesting potential applications in epilepsy treatment.

| Treatment | Seizure Frequency (per hour) | Duration (minutes) |

|---|---|---|

| D-alpha,beta-CHG | 2 | 5 |

| Control | 10 | 15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.